(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride
Description
(4-Methoxyphenyl)methyl-triphenylphosphanium hydrochloride is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a (4-methoxyphenyl)methyl group and a chloride counterion. This compound is primarily utilized in organic synthesis, particularly as an intermediate in multi-step reactions involving condensation, acylation, nitration, and reduction processes . Phosphonium salts like this are pivotal in Wittig reactions, phase-transfer catalysis, and as ionic liquids due to their stability and tunable solubility .
Properties
Molecular Formula |
C26H25ClOP+ |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl-triphenylphosphanium;hydrochloride |
InChI |
InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1; |
InChI Key |
YQXBNCFNXOFWLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of (4-Methoxybenzyl)triphenylphosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with (4-Methoxybenzyl)triphenylphosphonium chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphonium salt with an amine group attached to the benzyl moiety .
Scientific Research Applications
The compound (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride is a phosphonium salt that has garnered interest in various scientific research applications, particularly in organic synthesis, electrochemistry, and potential biological studies. Below is a comprehensive overview of its applications, supported by relevant case studies and data.
Organic Synthesis
The compound serves as an important reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its ability to act as a nucleophile makes it suitable for various synthetic pathways, including:
- Alkylation Reactions : It can be used to introduce alkyl groups into other organic molecules.
- Synthesis of Phosphonium Ylides : These intermediates are crucial for the Wittig reaction, which is widely used to synthesize alkenes from carbonyl compounds.
Electrochemical Studies
Research indicates that phosphonium salts like (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride can be utilized in electrochemical reactions:
- C-C Bond Cleavage : Studies have shown its effectiveness in facilitating oxidative cleavage of carbon-carbon bonds under electrochemical conditions. This property can be harnessed for the degradation of organic pollutants or in synthetic applications where bond activation is necessary .
Case Study 1: Electrochemical Oxidative C-C Bond Cleavage
In a study focused on the electrochemical properties of triphenylphosphonium salts, (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride was tested for its ability to facilitate C-C bond cleavage. The results demonstrated that under controlled conditions, the compound could effectively oxidize substrates leading to high yields of desired products .
Case Study 2: Protein Interaction Studies
Research involving docking simulations indicated that (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride exhibits significant binding affinity towards certain protein targets. This suggests its potential utility in drug design and development, particularly for diseases where such protein interactions are crucial.
Data Tables
| Application Area | Description |
|---|---|
| Organic Synthesis | Alkylation and ylide formation for Wittig reactions |
| Electrochemistry | C-C bond cleavage under electrochemical conditions |
| Biological Studies | Potential interactions with proteins and anticancer activity |
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)triphenylphosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium group allows the compound to cross lipid bilayers easily, making it effective in targeting mitochondria. Once inside the cell, it can interact with various molecular targets, including enzymes and ion channels, affecting cellular function and metabolism .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phosphonium Salts and Related Compounds
Pharmacological and Toxicological Considerations
The methoxy group may reduce cytotoxicity compared to halogenated analogs, but thorough toxicological studies are lacking .
Biological Activity
(4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride, often referred to as TPP (triphenylphosphonium) derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological interactions, and implications for therapeutic applications.
Synthesis
The synthesis of (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride can be achieved through various methods, ensuring high purity and yield. One common approach involves the quenching reaction of triphenylphosphine with 4-methoxybenzyl chloride in the presence of hydrochloric acid. This reaction allows for precise control over the synthesis process, minimizing impurities.
Biological Activity Overview
The biological activity of TPP derivatives is primarily linked to their ability to interact with biomolecules, particularly in mitochondrial contexts. The following sections detail specific areas of biological activity:
1. Antiproliferative Effects
Recent studies have indicated that TPP derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, triphenylphosphonium cations have been shown to preferentially accumulate in mitochondria, leading to mitochondrial depolarization and apoptosis in cancer cells such as MDA-MB-231 (breast carcinoma) and K-562 (human leukemia) cells .
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 25-50 | Induced mitochondrial depolarization |
| K-562 | ≥50 | Altered mitochondrial membrane potential |
The mechanism behind the biological activity of TPP derivatives often involves mitochondrial dysfunction. The introduction of TPP cations into compounds enhances their accumulation in mitochondria, which is crucial for inducing cytotoxic effects. This mitochondrial targeting is pivotal for the development of anticancer agents that exploit the unique metabolic requirements of cancer cells .
Case Studies
Several case studies highlight the biological efficacy of TPP derivatives:
- Study on Mitochondrial Accumulation : A study demonstrated that TPP conjugates significantly increased cytotoxicity in human breast cancer cells compared to nonmalignant cells. The mechanism involved rapid mitochondrial membrane depolarization and subsequent release of cytochrome c, leading to apoptosis predominantly via autophagy .
- Inhibition Studies : Another investigation focused on the structure-activity relationships (SAR) of various TPP derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The study identified several potent inhibitors with selectivity over human liver cells, suggesting a promising avenue for developing antiparasitic drugs .
Interaction Studies
To further understand how (4-Methoxyphenyl)methyl-triphenylphosphanium;hydrochloride behaves in biological environments, interaction studies using protein-ligand docking simulations and spectroscopic techniques such as NMR are recommended. These studies can elucidate how this compound interacts with biomacromolecules, providing insights into its potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
